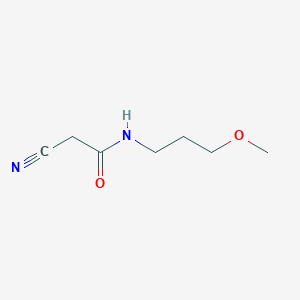

2-cyano-N-(3-methoxypropyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNFSBIGAWBUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367977 | |

| Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-45-5 | |

| Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-N-(3-methoxypropyl)acetamide: Synthesis, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-cyano-N-(3-methoxypropyl)acetamide, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. Given the limited availability of direct experimental data for this specific compound, this document synthesizes established principles of organic chemistry and analytical science to present a robust theoretical and practical framework for its synthesis and characterization.

Introduction: The Cyanoacetamide Scaffold

Cyanoacetamides are a versatile class of organic compounds characterized by a reactive methylene group positioned between a nitrile and a carbonyl group. This unique structural motif makes them valuable precursors in the synthesis of a wide array of heterocyclic compounds, which are fundamental building blocks in medicinal chemistry and materials science. The N-substituted derivatives, such as 2-cyano-N-(3-methoxypropyl)acetamide, allow for the introduction of diverse functionalities, enabling the fine-tuning of physicochemical and biological properties.

Molecular Structure and Properties

The chemical structure of 2-cyano-N-(3-methoxypropyl)acetamide is defined by a central acetamide backbone with a cyano group at the alpha-position and an N-linked 3-methoxypropyl group.

Table 1: Physicochemical Properties of 2-cyano-N-(3-methoxypropyl)acetamide

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O₂ | |

| Molecular Weight | 156.18 g/mol | Calculated |

| SMILES | COCCCNC(=O)CC#N | |

| InChI | InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) | |

| InChIKey | QWNFSBIGAWBUTF-UHFFFAOYSA-N | |

| Predicted XlogP | -0.4 |

Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide: A Proposed Pathway

The synthesis of N-substituted cyanoacetamides is generally achieved through the condensation of an amine with a cyanoacetic acid derivative.[1] A reliable and straightforward approach for the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide involves the reaction of 3-methoxypropylamine with an alkyl cyanoacetate, such as ethyl cyanoacetate.

Figure 1: Proposed synthesis pathway for 2-cyano-N-(3-methoxypropyl)acetamide.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on general procedures for cyanoacetamide synthesis and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-methoxypropylamine and ethyl cyanoacetate in a suitable solvent (e.g., ethanol or toluene).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the starting materials.

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Analytical Characterization

Comprehensive structural elucidation and purity assessment are critical for any synthesized compound. The following sections detail the expected analytical data for 2-cyano-N-(3-methoxypropyl)acetamide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. Based on the molecular formula C₇H₁₂N₂O₂, the predicted monoisotopic mass is 156.09 g/mol .

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 157.0971 |

| [M+Na]⁺ | 179.0790 |

| [M+K]⁺ | 195.0530 |

| [M-H]⁻ | 155.0826 |

Data sourced from PubChemLite.

A high-resolution mass spectrum (HRMS) should be acquired to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

-OCH₃ (methoxy group): A singlet around 3.3 ppm (3H).

-

-CH₂- (methylene adjacent to methoxy): A triplet around 3.4 ppm (2H).

-

-CH₂- (central methylene of propyl chain): A multiplet (quintet) around 1.8 ppm (2H).

-

-N-CH₂- (methylene adjacent to nitrogen): A triplet around 3.3 ppm (2H), may overlap with the methoxy-adjacent methylene.

-

-NH- (amide proton): A broad singlet or triplet (depending on coupling with adjacent CH₂) in the region of 7.5-8.5 ppm (1H).

-

-CH₂-CN (methylene adjacent to cyano group): A singlet around 3.5 ppm (2H).

-

-OCH₃: ~58 ppm

-

-CH₂- (adjacent to methoxy): ~70 ppm

-

-CH₂- (central propyl): ~29 ppm

-

-N-CH₂-: ~38 ppm

-

-CH₂-CN: ~25 ppm

-

C=O (amide carbonyl): ~165 ppm

-

C≡N (nitrile): ~116 ppm

Figure 2: General workflow for the synthesis and analysis of 2-cyano-N-(3-methoxypropyl)acetamide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 2-cyano-N-(3-methoxypropyl)acetamide are:

-

N-H stretch (amide): ~3300 cm⁻¹ (strong, sharp)

-

C-H stretch (alkane): ~2850-2950 cm⁻¹

-

C≡N stretch (nitrile): ~2250 cm⁻¹ (medium, sharp)

-

C=O stretch (amide I band): ~1650 cm⁻¹ (strong)

-

N-H bend (amide II band): ~1550 cm⁻¹

-

C-O stretch (ether): ~1100 cm⁻¹

Safety and Handling

While specific toxicity data for 2-cyano-N-(3-methoxypropyl)acetamide is not available, it is prudent to handle it with the care afforded to related cyanoacetamide compounds. The parent compound, 2-cyanoacetamide, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Potential Applications

The unique combination of a reactive cyanoacetamide core and a flexible methoxypropyl side chain suggests several potential areas of application for this molecule:

-

Medicinal Chemistry: As a building block for the synthesis of more complex heterocyclic compounds with potential biological activity. The methoxypropyl group can influence solubility and pharmacokinetic properties.

-

Materials Science: As a monomer or precursor for the development of functional polymers with specific properties.

-

Agrochemicals: Cyanoacetamide derivatives have been explored for their potential as herbicides and fungicides.

Conclusion

2-cyano-N-(3-methoxypropyl)acetamide is a compound with significant potential in various fields of chemical research and development. This guide provides a foundational understanding of its structure, a plausible synthetic route, and a comprehensive overview of the analytical techniques required for its characterization. As with any novel compound, further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-103. [Link]

-

PubChemLite. (n.d.). 2-cyano-n-(3-methoxypropyl)acetamide (C7H12N2O2). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-cyano-N-(3-methoxypropyl)acetamide

Abstract

This application note details a newly developed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-cyano-N-(3-methoxypropyl)acetamide. Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for method implementation, from initial development principles to a full validation protocol compliant with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines. The described reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of 2-cyano-N-(3-methoxypropyl)acetamide.

Introduction and Method Rationale

2-cyano-N-(3-methoxypropyl)acetamide (MW: 156.18 g/mol , Formula: C₇H₁₂N₂O₂) is a member of the cyanoacetamide class of compounds.[1] These molecules are recognized as valuable intermediates in the synthesis of various heterocyclic systems and have drawn attention for their potential biological activities.[2] As with any compound intended for further development, a reliable analytical method to determine purity and monitor stability is paramount.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The presence of a cyano group and an amide linkage in the structure of 2-cyano-N-(3-methoxypropyl)acetamide suggests that it will possess a suitable chromophore for UV detection. The moderate polarity of the molecule makes it an ideal candidate for reverse-phase HPLC.

This document provides a scientifically-grounded starting point for the HPLC analysis of this compound, emphasizing the "why" behind the methodological choices. The subsequent validation protocol is designed to be a self-validating system, ensuring the trustworthiness and reliability of the generated data.[3][4]

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.

-

Structure and Polarity: The structure contains both polar (amide, ether, cyano) and non-polar (propyl chain) moieties, indicating moderate polarity. This makes reverse-phase chromatography with a C18 or similar stationary phase the logical first choice.

-

UV Absorbance: While a specific UV maximum for this compound is not readily published, related structures such as 2-cyano-N-methylacetamide and other cyanoacetamides are known to have UV absorbance in the lower UV region (around 210-230 nm) due to the n→π* transitions of the carbonyl and cyano groups. Therefore, detection at 215 nm is a rational starting point.

-

Solubility: The presence of polar functional groups suggests solubility in common HPLC mobile phase constituents like water, methanol, and acetonitrile.

Recommended HPLC Method

Based on the above considerations, the following HPLC method is proposed. The selection of a C18 column provides a versatile stationary phase with strong hydrophobic retention. The mobile phase, a mixture of acetonitrile and a phosphate buffer, offers good peak shape and resolution. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reverse-phase HPLC.

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) |

Rationale for Method Parameters

-

pH of Mobile Phase: The pH of 3.0 is chosen to ensure that any potential acidic or basic functional groups on the analyte or impurities are in a consistent protonation state, leading to sharp, reproducible peaks.

-

Gradient Elution: A gradient is selected to ensure efficient elution of the main peak while also allowing for the separation of potential impurities that may have a wider range of polarities. This is crucial for a stability-indicating method.

-

Column Temperature: Maintaining a constant column temperature of 30 °C provides better peak shape and reproducible retention times.

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-cyano-N-(3-methoxypropyl)acetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

-

Accurately weigh an amount of the sample containing approximately 10 mg of 2-cyano-N-(3-methoxypropyl)acetamide into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol

The following validation protocol is designed in accordance with ICH Q2(R1) and the recently updated Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[5][6][7][8]

Caption: Workflow for HPLC Method Validation.

System Suitability

Before each validation run, and throughout the analysis of samples, system suitability must be established.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| %RSD of Peak Area | ≤ 2.0% (for n=5 replicate injections of a standard) |

| %RSD of Retention Time | ≤ 1.0% (for n=5 replicate injections of a standard) |

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10]

-

Protocol:

-

Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

-

Analyze a sample of 2-cyano-N-(3-methoxypropyl)acetamide that has been subjected to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).

-

Assess the peak purity of the analyte peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main analyte peak.

-

Linearity and Range

-

Protocol:

-

Prepare a series of at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the nominal sample concentration).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of the mean peak area versus concentration.

-

Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

-

-

Acceptance Criteria:

-

Correlation coefficient (r²) ≥ 0.999

-

Accuracy (Trueness)

Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.[5]

-

Protocol:

-

Spike a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

-

Prepare each concentration level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

-

-

Acceptance Criteria:

-

Mean recovery should be within 98.0% to 102.0% at each concentration level.

-

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[5]

-

Repeatability (Intra-assay Precision):

-

Protocol: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Acceptance Criteria: %RSD ≤ 2.0%

-

-

Intermediate Precision (Inter-assay Precision):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: %RSD ≤ 2.0% for the combined data from both studies.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol:

-

Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

Based on the Standard Deviation of the Response and the Slope:

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

-

-

Robustness

-

Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

-

Vary flow rate (e.g., ± 0.1 mL/min).

-

Vary column temperature (e.g., ± 2 °C).

-

Vary the pH of the mobile phase buffer (e.g., ± 0.2 units).

-

Vary the mobile phase composition (e.g., ± 2% organic).

-

-

Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Caption: Preparation of standards and samples.

Conclusion

The HPLC method and validation protocol outlined in this application note provide a robust and reliable framework for the quantitative analysis of 2-cyano-N-(3-methoxypropyl)acetamide. By adhering to these guidelines, researchers and drug development professionals can ensure the generation of high-quality, reproducible data suitable for regulatory submission and quality control throughout the lifecycle of the product.[3][4]

References

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available from: [Link]

-

ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

-

ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

-

ICH Guideline Q2(R2) on Validation of Analytical Procedures - European Medicines Agency (EMA). Available from: [Link]

-

Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

-

Separation of Acetamide, N-(aminocarbonyl)-2-cyano- on Newcrom R1 HPLC column. Available from: [Link]

-

2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem - NIH. Available from: [Link]

-

FDA issues revised guidance for analytical method validation - ResearchGate. Available from: [Link]

-

Steps for HPLC Method Validation - Pharmaguideline. Available from: [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. Available from: [Link]

-

FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. Available from: [Link]

-

Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. Available from: [Link]

-

FDA Releases Guidance on Analytical Procedures - BioPharm International. Available from: [Link]

-

2-Cyano-N-(3-isopropoxypropyl)acetamide - Amerigo Scientific. Available from: [Link]

-

2-Cyanoacetamide | Request PDF - ResearchGate. Available from: [Link]

-

2-Amino-2-cyanoacetamide | C3H5N3O | CID 98341 - PubChem - NIH. Available from: [Link]

-

Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available from: [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH. Available from: [Link]

-

Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)- - the NIST WebBook. Available from: [Link]

Sources

- 1. 15029-45-5|2-Cyano-N-(3-methoxypropyl)acetamide|BLD Pharm [bldpharm.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 10. propharmagroup.com [propharmagroup.com]

Application Notes and Protocols for the Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide

Introduction: The Versatility of Cyanoacetamides in Modern Synthesis

2-cyano-N-(3-methoxypropyl)acetamide is a member of the cyanoacetamide family, a class of organic compounds characterized by a cyano group and an acetamide functionality. These molecules are highly valuable building blocks in synthetic organic chemistry due to the presence of multiple reactive sites. The activated methylene group, flanked by the electron-withdrawing cyano and carbonyl groups, is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions. Cyanoacetamides are extensively used as precursors for the synthesis of a diverse array of heterocyclic compounds, including pyridines, pyrazoles, and thiazoles, many of which exhibit significant biological activities.[1][2] Their application spans various fields, including the development of pharmaceuticals, agrochemicals, and functional dyes. This document provides a detailed guide to the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide, offering insights into the reaction conditions, a step-by-step protocol, and a discussion of the underlying chemical principles.

Synthetic Methodologies: A Review of Cyanoacetamide Formation

The synthesis of N-substituted cyanoacetamides is typically achieved through the condensation of an amine with a cyanoacetic acid derivative.[1] The most common approaches include:

-

Reaction of Amines with Alkyl Cyanoacetates: This is a widely employed method due to the commercial availability of various alkyl cyanoacetates (e.g., ethyl cyanoacetate, methyl cyanoacetate). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and formation of the amide bond. This reaction can often be carried out under neat conditions or in a suitable solvent at elevated temperatures.[3]

-

Reaction of Amines with Cyanoacetic Acid: This method involves the direct amidation of cyanoacetic acid. The reaction typically requires a coupling agent to activate the carboxylic acid or the removal of water to drive the equilibrium towards product formation.

-

Cyanoacetylation with 3-Oxopropanenitriles: This approach offers an alternative route to cyanoacetamides, particularly for more complex substrates.[1]

For the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide, the reaction between 3-methoxypropylamine and an alkyl cyanoacetate is the most straightforward and cost-effective method.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of 2-cyano-N-(3-methoxypropyl)acetamide from 3-methoxypropylamine and ethyl cyanoacetate proceeds through a classical nucleophilic acyl substitution mechanism.

Figure 1: Nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of 3-methoxypropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of ethanol to yield the stable amide product, 2-cyano-N-(3-methoxypropyl)acetamide.

Experimental Protocol: Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide

This protocol details a reliable method for the laboratory-scale synthesis of 2-cyano-N-(3-methoxypropyl)acetamide from ethyl cyanoacetate and 3-methoxypropylamine.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 11.31 g | 0.10 |

| 3-Methoxypropylamine | C₄H₁₁NO | 89.14 | 8.91 g | 0.10 |

| Toluene | C₇H₈ | 92.14 | 50 mL | - |

Equipment:

-

100 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Rotary evaporator

Procedure:

Figure 2: Experimental workflow for the synthesis.

1. Reaction Setup:

-

Assemble a 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.

-

Charge the flask with ethyl cyanoacetate (11.31 g, 0.10 mol) and toluene (50 mL).

2. Reagent Addition:

-

Begin stirring the solution and heat the mixture to 80°C.

-

Slowly add 3-methoxypropylamine (8.91 g, 0.10 mol) to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

3. Reaction:

-

After the addition is complete, increase the temperature to reflux (approximately 110-120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

5. Purification:

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-cyano-N-(3-methoxypropyl)acetamide as a crystalline solid or a viscous oil.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethyl cyanoacetate and 3-methoxypropylamine are irritants. Avoid contact with skin and eyes.

-

Toluene is a flammable and toxic solvent. Handle with care.

Characterization

The identity and purity of the synthesized 2-cyano-N-(3-methoxypropyl)acetamide should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the nitrile (C≡N) and amide (C=O) stretches.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Applications in Research and Development

2-cyano-N-(3-methoxypropyl)acetamide is a valuable intermediate for the synthesis of more complex molecules. Its bifunctional nature allows for a variety of subsequent chemical transformations. For instance, the active methylene group can be alkylated or condensed with carbonyl compounds, while the cyano and amide groups can participate in cyclization reactions to form heterocyclic systems.[1] These resulting heterocyclic compounds are of significant interest in drug discovery and agrochemical research due to their potential biological activities.[4]

Conclusion

The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide is a robust and straightforward process, primarily achieved through the condensation of 3-methoxypropylamine with an alkyl cyanoacetate. This application note provides a comprehensive and practical guide for researchers and scientists in the field. The versatility of the product as a synthetic intermediate underscores its importance in the development of novel chemical entities with potential applications in various industries.

References

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-118. [Link]

- Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Abdel-Raheem, S. A. A., et al. (2017). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Journal of Saudi Chemical Society, 21(1), 1-6. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

-

El-Gaml, K. M. (2016). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 6(1), 1-8. [Link]

-

Organic Syntheses. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

- Google Patents. (1992). EP0259737B1 - 2-cyano-2-alkoximino-acetamide.

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

Eureka. (n.d.). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Retrieved from [Link]

-

Algerian Scientific Journal Platform. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]

-

ResearchGate. (2018). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved from [Link]

-

Chemical Problems. (2023). SYNTHESIS BASED ON ETHYL CYANOACETATE. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

PubMed. (1980). 2-Cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide, a new fungicide. Retrieved from [Link]

-

E3S Web of Conferences. (2020). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

-

MDPI. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Retrieved from [Link]

- Google Patents. (2001). US20010021787A1 - Process for preparing cyanoacetamide.

-

LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Retrieved from [Link]

- Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.

-

National Center for Biotechnology Information. (n.d.). Cyanoacetamide. In PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

- 3. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists encountering challenges, particularly low yields, during the synthesis of this and related N-substituted cyanoacetamides.

Introduction to the Synthesis

The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide typically involves the nucleophilic acyl substitution of a cyanoacetic acid derivative with 3-methoxypropylamine. The most common and economically viable starting material is ethyl cyanoacetate.[1][2] This reaction, while straightforward in principle, is prone to several issues that can significantly impact the final product yield and purity.

This guide will walk you through the most common problems, their underlying causes, and provide structured, actionable solutions to optimize your synthesis.

Troubleshooting Guide: Low Yield Issues

Low yields in the synthesis of N-substituted cyanoacetamides can often be traced back to a few key areas: incomplete reaction, side product formation, and product loss during workup and purification.

Q1: My reaction seems to stop before all the starting material is consumed, leading to a low yield. What could be the cause?

Answer:

Incomplete conversion is a frequent issue and can stem from several factors related to reaction equilibrium, reagent purity, and reaction conditions.

Potential Causes & Solutions:

-

Reversible Reaction: The aminolysis of an ester is a reversible process. The accumulation of the ethanol byproduct can slow down or even reverse the reaction.

-

Solution: Consider removing the ethanol as it forms. If the reaction is run at a sufficiently high temperature (e.g., in a high-boiling solvent like toluene or xylene), a Dean-Stark trap can be effective for removing the alcohol azeotropically.[3]

-

-

Insufficient Temperature: Amide bond formation from esters and amines can be slow at room temperature.

-

Solution: Increase the reaction temperature. Refluxing in a suitable solvent is a common practice. Microwave irradiation has also been shown to accelerate these reactions and improve yields.[4]

-

-

Base Catalyst Issues: While the reaction can proceed without a catalyst, a base is often used to deprotonate the amine, increasing its nucleophilicity.

-

Solution: The use of a strong, non-nucleophilic base can be beneficial. However, care must be taken as strong bases can also promote side reactions. Alternatively, using a lithium amide of the primary amine can be a facile method for amidation.[5]

-

-

Purity of Starting Materials: 3-methoxypropylamine can absorb water and carbon dioxide from the atmosphere, forming carbonate salts that are unreactive. Ethyl cyanoacetate can hydrolyze over time.

-

Solution: Ensure your 3-methoxypropylamine is freshly distilled or dried over a suitable agent (e.g., KOH pellets) before use. Use freshly opened or distilled ethyl cyanoacetate.

-

Q2: I'm observing multiple spots on my TLC plate besides my product and starting materials. What are the likely side reactions?

Answer:

The formation of side products is a major contributor to low yields. The reactive nature of the starting materials and product can lead to several undesired pathways.

Likely Side Reactions:

-

Over-alkylation of the Amine: The product, being a secondary amine (within the amide), is nucleophilic and can potentially react with another molecule of the starting material or an alkylating agent if present.[6][7] This is more of an issue when alkyl halides are used as starting materials but can occur under certain conditions.

-

Dimerization/Polymerization: The active methylene group in ethyl cyanoacetate and the product is susceptible to self-condensation, especially in the presence of a strong base.

-

Reaction at the Nitrile Group: The nitrile group can undergo hydrolysis or react with other nucleophiles present, although this is generally less favorable under typical amidation conditions.[8]

Troubleshooting Workflow for Side Product Formation:

Caption: Troubleshooting workflow for minimizing side product formation.

Q3: My yield is significantly lower after purification. How can I improve the workup and isolation of my product?

Answer:

2-cyano-N-(3-methoxypropyl)acetamide is a relatively polar molecule, which can lead to challenges during extraction and purification, resulting in product loss.

Workup and Purification Strategies:

-

Aqueous Workup: The product may have some water solubility.

-

Solution: When performing an aqueous wash, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive more of the product into the organic layer. Use multiple small-volume extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) rather than one large-volume extraction.

-

-

Chromatography: Baseline separation of the product from polar impurities or starting materials can be difficult.

-

Solution: Experiment with different solvent systems for column chromatography. A gradient elution starting with a less polar solvent system and gradually increasing polarity can be effective. Consider using a different stationary phase if silica gel is not providing adequate separation.

-

-

Crystallization: If the product is a solid, crystallization is an excellent method for purification and can significantly improve the final purity.

-

Solution: Screen various solvents and solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include ethyl acetate/hexanes, isopropanol, or toluene.

-

Data Summary: Recommended Starting Conditions

| Parameter | Recommended Value | Rationale |

| Stoichiometry | 1.0 eq. Ethyl Cyanoacetate | Limiting reagent. |

| 1.1 - 1.2 eq. 3-methoxypropylamine | Slight excess of amine drives the reaction to completion. | |

| Solvent | Toluene or Xylene | Allows for higher reaction temperatures and azeotropic removal of ethanol. |

| Temperature | Reflux (110-140°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Catalyst | None (Thermal) or catalytic NaOEt | Thermal conditions are often sufficient. A catalytic amount of base can increase the rate. |

Frequently Asked Questions (FAQs)

Q: Can I use cyanoacetic acid directly instead of ethyl cyanoacetate?

A: Yes, you can use cyanoacetic acid, but this will require a coupling agent to activate the carboxylic acid, similar to peptide synthesis.[9] Common coupling agents include DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][10] While effective, this method is more expensive due to the cost of the coupling agents and may introduce byproducts (like DCU for DCC) that need to be removed.

Q: What is the expected appearance and stability of 2-cyano-N-(3-methoxypropyl)acetamide?

A: Based on similar N-substituted cyanoacetamides, the product is expected to be a white to off-white solid or a high-boiling colorless oil. Amides are generally stable, but the cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

Q: Are there alternative cyanoacetylating agents I can use?

A: Yes, several other agents can be used for cyanoacetylation.[5] Cyanoacetyl chloride is highly reactive but can be difficult to handle and may lead to more side reactions. 1-(Cyanoacetyl)-3,5-dimethylpyrazole is another effective and more stable alternative.[5]

Experimental Protocol: Optimized Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide

This protocol is a recommended starting point based on general procedures for the synthesis of N-substituted cyanoacetamides.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add toluene (10 mL per 1 g of ethyl cyanoacetate).

-

Reagents: Add ethyl cyanoacetate (1.0 eq) and 3-methoxypropylamine (1.1 eq) to the flask.

-

Reaction: Heat the mixture to reflux. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more ethanol is collected or TLC analysis indicates the consumption of the limiting reagent.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with 1M HCl to remove excess amine, followed by a saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Reaction Pathway Diagram

Caption: General reaction pathway for the synthesis.

References

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-299. [Link]

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-84. [Link]

-

Ishida, T., & Inokuchi, T. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Organic & Biomolecular Chemistry, 16(34), 6248-6262. [Link]

-

ResearchGate. (n.d.). Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved January 26, 2026, from [Link]

-

Online Inhibitor. (2026, January 5). Optimizing Amide Bond Formation: Practical Scenarios for Bench Scientists. [Link]

-

Chemguide. (n.d.). Amines as nucleophiles. Retrieved January 26, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

-

Abdel-moniem, A. M., et al. (2022). Ethyl Cyanoacetate Reactions. Majallat Al-ʻUlūm Wa-al-Dirāsāt Al-Insānīyah, 71, 25. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. americapeptides.com [americapeptides.com]

Technical Support Center: Navigating the Purification of 2-cyano-N-(3-methoxypropyl)acetamide

Welcome to the technical support center for 2-cyano-N-(3-methoxypropyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and overcome common experimental hurdles.

Introduction to Purification Challenges

2-cyano-N-(3-methoxypropyl)acetamide is typically synthesized through the condensation of an activated cyanoacetic acid derivative, such as ethyl cyanoacetate, with 3-methoxypropylamine.[1][2] While the synthesis is relatively straightforward, the purification of the final product can present several challenges. These often stem from the presence of unreacted starting materials, the formation of byproducts, and the physical properties of the compound itself. This guide will walk you through a systematic approach to purification, from initial workup to obtaining a highly pure, crystalline product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial workup of 2-cyano-N-(3-methoxypropyl)acetamide has resulted in a product with low purity. What are the likely impurities and how can I remove them?

A1: Low purity after the initial synthesis is a common issue and typically arises from residual starting materials or the formation of side-products.

Common Impurities:

-

Unreacted 3-methoxypropylamine: A basic starting material.

-

Unreacted Ethyl Cyanoacetate (or other cyanoacetic acid derivative): A neutral or slightly acidic starting material.

-

Byproducts: These can include self-condensation products of the starting materials or compounds resulting from side reactions involving the cyano group.

Troubleshooting Steps:

A multi-step purification strategy is often the most effective. The following workflow provides a comprehensive approach to removing a wide range of impurities.

Caption: General purification workflow for 2-cyano-N-(3-methoxypropyl)acetamide.

1. Acid-Base Extraction: This is a powerful first step to remove ionic impurities.[3]

- An initial wash with a dilute acid (e.g., 1M HCl) will protonate and extract the unreacted basic 3-methoxypropylamine into the aqueous layer.[4]

- A subsequent wash with a dilute base (e.g., 5% NaHCO₃ solution) will deprotonate and remove any unreacted acidic starting materials like cyanoacetic acid.[4]

2. Recrystallization: This is often the most effective method for removing small amounts of impurities to yield a crystalline solid.[4]

3. Column Chromatography: For more complex impurity profiles or when recrystallization fails to yield a pure product, column chromatography provides a higher degree of separation.[4]

Q2: After evaporation of the solvent, my 2-cyano-N-(3-methoxypropyl)acetamide is an oil instead of the expected solid. What is the cause and how can I induce crystallization?

A2: Obtaining an oily product is a frequent challenge in organic synthesis. It often indicates the presence of significant impurities that depress the melting point or residual solvent.[4]

Potential Causes and Solutions:

-

Residual Solvent: Ensure the product is thoroughly dried under a high vacuum. If needed, dissolve the oil in a volatile solvent (like dichloromethane or ethyl acetate), dry the solution with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and re-evaporate the solvent.[4]

-

High Impurity Content: The oil may be a mixture of your product and impurities. In this case, purification via column chromatography is recommended to isolate the desired compound before attempting crystallization again.[4]

Inducing Crystallization:

If you are confident the product is relatively pure but slow to crystallize, you can try the following techniques:

Caption: Decision tree for troubleshooting an oily product.

-

Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

-

Seeding: Introduce a small crystal of pure 2-cyano-N-(3-methoxypropyl)acetamide to the oil. This seed crystal will act as a template for further crystallization.[4]

-

Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether) and stir or scratch the mixture vigorously. This can wash away impurities and encourage the product to solidify.[4]

Q3: My final product has a yellow or brown color. How can I decolorize it?

A3: Color in your final product is often due to high molecular weight, conjugated byproducts. These can typically be removed using activated carbon (charcoal) during recrystallization.[4][5][6]

Decolorization Method:

-

During the recrystallization process, after dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated carbon (typically 1-5% by weight of your compound).

-

Heat the mixture at a gentle boil for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon.[7]

-

Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent your product from crystallizing prematurely in the funnel.

-

Allow the clear, colorless filtrate to cool and crystallize.[4]

Q4: I am concerned about the stability of the amide and cyano groups during purification. Can they hydrolyze?

A4: The hydrolysis of amides is generally a slow process that requires prolonged heating with strong aqueous acid or base.[8] Similarly, the hydrolysis of the cyano group also requires forcing conditions.

Under typical purification conditions, such as brief washes with dilute acid or base at room temperature, significant hydrolysis of either the amide or the cyano group in 2-cyano-N-(3-methoxypropyl)acetamide is unlikely. However, it is good practice to:

-

Avoid prolonged exposure to strong acids or bases.

-

Keep the temperature low during aqueous workups.

-

Neutralize the solution promptly after acid or base washes.

If you suspect hydrolysis has occurred (e.g., by observing the formation of a carboxylic acid byproduct via TLC or NMR), you may need to re-evaluate your workup and purification conditions, opting for milder reagents or shorter exposure times.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove basic and acidic impurities from a solution of your crude product in an organic solvent like ethyl acetate or dichloromethane.

-

Dissolve the Crude Product: Dissolve your crude 2-cyano-N-(3-methoxypropyl)acetamide in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

-

Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (approximately 1/3 of the organic volume). Shake gently and allow the layers to separate. Drain the aqueous layer. Repeat this wash one more time. This step removes basic impurities like 3-methoxypropylamine.[3]

-

Base Wash: Wash the organic layer with a saturated NaHCO₃ solution. Be sure to vent the separatory funnel frequently to release any CO₂ gas that may form. Drain the aqueous layer. Repeat this wash. This removes acidic impurities.[3]

-

Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove any remaining water.

-

Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Recrystallization

The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[9]

Solvent Selection Table for 2-cyano-N-(3-methoxypropyl)acetamide:

| Solvent System | Polarity | Boiling Point (°C) | Comments |

| Isopropanol (IPA) | Polar Protic | 82.6 | Good starting point for polar compounds. |

| Ethyl Acetate (EtOAc) | Moderately Polar | 77.1 | Often a good choice for amides. |

| Toluene | Nonpolar | 110.6 | May be effective if the compound is less polar. |

| IPA/Water | Polar Protic | Variable | Dissolve in hot IPA, add water dropwise until cloudy. |

| EtOAc/Heptane | Variable | Variable | Dissolve in hot EtOAc, add heptane dropwise until cloudy. |

Step-by-Step Recrystallization Protocol:

-

Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to completely dissolve it.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the mixture.[4]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[4]

Protocol 3: Column Chromatography

For challenging separations, flash column chromatography is the method of choice.

-

Stationary Phase: Silica gel is the standard stationary phase for compounds of this polarity.

-

Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give your product an Rf value of approximately 0.3. A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing) is a good starting point.

-

Column Packing: Pack a glass column with a slurry of silica gel in your initial, least polar eluent.

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of your packed column.

-

Elution: Run the column by passing the mobile phase through it, starting with the least polar mixture and gradually increasing the polarity. Collect fractions and analyze them by TLC to identify those containing your pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 2-cyano-N-(3-methoxypropyl)acetamide.

References

- Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Available at: [Link]

-

Ingersoll, A. W., & Burns, G. R. (1922). Cyanoacetamide. Organic Syntheses, 2, 22. Available at: [Link]

-

Request PDF. (n.d.). 2-Cyanoacetamide. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Acetamide, 2-cyano-. NIST WebBook. Available at: [Link]

-

Amerigo Scientific. (n.d.). 2-Cyano-N-(3-isopropoxypropyl)acetamide. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

-

Carbotecnia. (2025). Decolorization with Activated Carbon. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

-

Chiemivall. (2023). Decolorization with Activated Carbon in the Pharmaceutical Industry. Available at: [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]

- Google Patents. (2001). US20010021787A1 - Process for preparing cyanoacetamide.

-

Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Available at: [Link]

-

Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

-

Hawach Scientific. (n.d.). Cyano HPLC Column, CN Group Analysis Column. Available at: [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

- Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.

-

Column Technology. (n.d.). CTI | AccuSil Cyano Columns. Available at: [Link]

-

Industry knowledge - News. (2020). Decolorization Principle Of Activated Carbon. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

-

Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

-

Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Available at: [Link]

-

Request PDF. (n.d.). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. ResearchGate. Available at: [Link]

-

Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]

-

Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Available at: [Link]

-

NIST. (n.d.). Acetamide, 2-cyano-. NIST WebBook. Available at: [Link]

-

NIH. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Available at: [Link]

-

MDPI. (2025). Kinetic Study of Commercial Tabletop Sweeteners Using Thermal Analysis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. carbotecnia.info [carbotecnia.info]

- 6. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]

- 7. conceptsecotech.com [conceptsecotech.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide

Welcome to the technical support center for the synthesis of 2-cyano-N-(3-methoxypropyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 2-cyano-N-(3-methoxypropyl)acetamide?

A1: The most prevalent and straightforward method is the direct aminolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 3-methoxypropylamine.[1][] This reaction involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of an alcohol (ethanol in this case) to form the desired amide.[3] The reaction can often be performed neat (without solvent) or in a suitable solvent, sometimes with heating to drive the reaction to completion.[4][5]

Q2: What are the primary reagents used in this synthesis?

A2: The key reagents are:

-

3-methoxypropylamine: The amine source.

-

Ethyl Cyanoacetate (or other alkyl cyanoacetates): The cyanoacetylating agent.[1]

-

Optional: A solvent (e.g., toluene, ethanol) and potentially a catalyst, though for many simple aminolysis reactions of this type, a catalyst is not strictly necessary.

Q3: Is 2-cyano-N-(3-methoxypropyl)acetamide toxic?

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, explains their chemical origins, and provides actionable protocols for mitigation.

Problem 1: Low Yield - Incomplete Reaction

Symptom: After the expected reaction time, analysis (e.g., TLC, GC-MS) shows a significant amount of unreacted 3-methoxypropylamine and/or ethyl cyanoacetate.

Root Cause Analysis: The aminolysis of esters is a reversible equilibrium-driven process.[7] The direct reaction between an amine and an ester can be slow, especially at lower temperatures, because the alkoxy group of the ester is a relatively poor leaving group.[3] To achieve high conversion, the equilibrium must be shifted towards the product side.

Solutions & Protocols:

-

Increase Reaction Temperature: Heating the reaction mixture is the most common way to increase the reaction rate and drive the equilibrium forward. A patent for a similar synthesis using a different amine with ethyl cyanoacetate describes heating at temperatures between 120-200°C.[4]

-

Protocol:

-

Combine equimolar amounts of 3-methoxypropylamine and ethyl cyanoacetate in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 100-120°C with stirring.

-

Monitor the reaction progress every hour using TLC or GC.

-

Once the starting materials are consumed, cool the reaction to room temperature.

-

-

-

Removal of Alcohol Byproduct: The ethanol generated during the reaction can participate in the reverse reaction. Removing it as it forms is a highly effective way to drive the reaction to completion, in accordance with Le Châtelier's principle.

-

Protocol (using a Dean-Stark trap if a solvent is used):

-

Set up the reaction in a solvent like toluene that forms an azeotrope with ethanol.

-

Use a Dean-Stark apparatus to collect and remove the ethanol/toluene azeotrope as it forms during reflux.

-

Continue until no more ethanol is collected.

-

-

Problem 2: Formation of a Major, Unidentified High-Molecular-Weight Impurity

Symptom: A significant side product is observed, often less polar than the desired product, which may complicate purification.

Root Cause Analysis: The most likely cause is the self-condensation of ethyl cyanoacetate . The methylene group (CH₂) in ethyl cyanoacetate is flanked by two electron-withdrawing groups (nitrile and ester), making its protons acidic.[8] In the presence of a base (even a relatively weak one like 3-methoxypropylamine), the ethyl cyanoacetate can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile and attack the carbonyl carbon of another molecule of ethyl cyanoacetate. This is a known issue, particularly when strong bases are used.[9]

Visualizing the Side Reaction:

Caption: Self-condensation of ethyl cyanoacetate.

Solutions & Protocols:

-

Control Stoichiometry and Order of Addition: Adding the ethyl cyanoacetate slowly to the amine can help ensure that it reacts with the intended nucleophile rather than itself. Maintaining a higher concentration of the amine relative to the cyanoacetate minimizes the chance of self-reaction.

-

Protocol:

-

Charge the reaction vessel with 3-methoxypropylamine (1.0 equivalent).

-

If using a solvent, add it to the amine.

-

Begin stirring and, if necessary, heat the amine to the reaction temperature.

-

Add ethyl cyanoacetate (1.0 to 1.05 equivalents) dropwise via an addition funnel over 30-60 minutes.

-

Maintain the temperature and monitor the reaction until completion.

-

-

-

Avoid Strong Bases: Do not add catalytic amounts of strong bases (e.g., sodium ethoxide, DBU) unless absolutely necessary and under highly controlled conditions, as this will significantly promote self-condensation.[9]

Problem 3: Product Degradation or Further Reaction (Discoloration)

Symptom: The reaction mixture turns dark brown or black, especially at high temperatures, and multiple minor impurities are observed.

Root Cause Analysis: Cyanoacetamides are versatile reagents that can participate in subsequent reactions, especially under harsh conditions.[1][10] The active methylene group can still be reactive, and the nitrile group can also be involved in cyclization or condensation reactions, leading to complex pyridine or chromene derivatives if other reactive species are present.[10] Thermal degradation of the starting materials or product at elevated temperatures (>150-200°C) over prolonged periods can also lead to discoloration and impurity formation.

Solutions & Protocols:

-

Optimize Temperature and Reaction Time: Find the minimum temperature required for a reasonable reaction rate. Do not heat for longer than necessary.

-

Data Summary: Recommended Temperature Ranges

Condition Temperature Range (°C) Rationale Neat Reaction 90 - 120 Balances reaction rate with minimizing thermal degradation. With Solvent (Toluene) Reflux (~110) Allows for azeotropic removal of ethanol, often leading to shorter times. | Microwave-Assisted | 100 - 160 (controlled) | Can significantly shorten reaction times, reducing degradation.[5][11] |

-

-

Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.

-

Protocol:

-

Assemble the glassware and purge with nitrogen for 10-15 minutes.

-

Maintain a positive pressure of nitrogen throughout the addition and reaction period.

-

-

Problem 4: Knoevenagel Condensation with Aldehyde/Ketone Impurities

Symptom: An α,β-unsaturated product is detected, which can happen if carbonyl-containing impurities are present in the starting materials or solvent.

Root Cause Analysis: The Knoevenagel condensation is a reaction between an active methylene compound (like ethyl cyanoacetate) and an aldehyde or ketone, catalyzed by a base (like an amine).[12][13][14] If your starting amine or solvent is contaminated with aldehydes (e.g., from oxidation of alcohols), this side reaction can occur.[15]

Visualizing the Knoevenagel Side Reaction:

Caption: Knoevenagel condensation side reaction pathway.

Solutions & Protocols:

-

Use High-Purity Reagents: Ensure the purity of 3-methoxypropylamine and ethyl cyanoacetate. If necessary, distill the reagents before use.

-

Use Anhydrous/High-Purity Solvents: Use freshly opened bottles of anhydrous solvents or purify them using standard methods to remove any potential carbonyl impurities.

References

-

Wikipedia. Cyanoacetamide.[Link]

-

ResearchGate. Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds.[Link]

-

Wikipedia. Knoevenagel condensation.[Link]

-

ResearchGate. How can I minimise the self condensation of ethyl cyanoacetate?[Link]

-

Organic Chemistry Portal. Amide synthesis by acylation.[Link]

- Google Patents.CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

- Google Patents.US3372195A - Reduction of nitriles to primary amines.

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.[Link]

-

Reddit. Two questions about the Knoevenagel reaction.[Link]

-

Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism.[Link]

-

Wikipedia. Ethyl cyanoacetate.[Link]

-

ResearchGate. Synthesis, and synthetic applications of cyanoacetamides.[Link]

-

ResearchGate. Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.[Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions.[Link]

-

YouTube. Knoevenagel condensation.[Link]

-

International Journal of Scientific & Technology Research. Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines.[Link]

-

Chemistry LibreTexts. 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.[Link]

-

ResearchGate. (PDF) ChemInform Abstract: Condensation of Ethyl Cyanoacetate with Aromatic Aldehydes in Water, Catalyzed by Morpholine.[Link]

-

Chemistry LibreTexts. 20.5: Synthesis of Primary Amines.[Link]

-

PubMed Central. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.[Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

-

Journal of the American Chemical Society. Condensation of Ethyl Cyaaoacetate with Alkene Oxides.[Link]

-

ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.[Link]

- Google Patents.CN111925302A - Synthesis method of cyanoacetamide.

-

National Institutes of Health. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.[Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. Ethyl cyanoacetate = 98 105-56-6 [sigmaaldrich.com]

- 14. orientjchem.org [orientjchem.org]

- 15. youtube.com [youtube.com]

Validation & Comparative

A Comparative Guide to the Synthesis of 2-cyano-N-(3-methoxypropyl)acetamide for Researchers and Drug Development Professionals

Introduction: The Significance of 2-cyano-N-(3-methoxypropyl)acetamide in Modern Drug Discovery

2-cyano-N-(3-methoxypropyl)acetamide is a versatile bifunctional molecule incorporating a reactive nitrile group, an amide linkage, and a flexible methoxypropyl side chain. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures with potential therapeutic applications. The cyanoacetamide moiety is a well-established synthon in organic chemistry, participating in various cyclization and condensation reactions to form diverse ring systems. The N-(3-methoxypropyl) substituent can influence the pharmacokinetic properties of the final active pharmaceutical ingredient (API), potentially enhancing solubility, metabolic stability, and cell permeability. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in academic and industrial drug discovery settings.

This guide will provide a comparative analysis of the primary synthetic routes to 2-cyano-N-(3-methoxypropyl)acetamide, offering a critical evaluation of their respective advantages and limitations. Detailed experimental protocols, mechanistic considerations, and characterization data will be presented to ensure scientific rigor and practical utility.

Synthetic Strategies: A Comparative Overview

The synthesis of N-substituted cyanoacetamides, including the target molecule 2-cyano-N-(3-methoxypropyl)acetamide, predominantly revolves around two principal strategies:

-

Amidation of an Alkyl Cyanoacetate: This is the most common and direct approach, involving the reaction of an alkyl cyanoacetate (typically methyl or ethyl) with the corresponding amine, in this case, 3-methoxypropylamine.

-

Amide Coupling of Cyanoacetic Acid: This method entails the direct coupling of cyanoacetic acid with 3-methoxypropylamine, a reaction that necessitates the use of a coupling agent to activate the carboxylic acid.

A third, less conventional but noteworthy "green" chemistry approach involves a solvent-free reaction, which will also be considered in this analysis.

Method 1: Direct Amidation of Ethyl Cyanoacetate

The direct reaction between an amine and an ester to form an amide is a fundamental transformation in organic synthesis. In the context of producing 2-cyano-N-(3-methoxypropyl)acetamide, this involves the nucleophilic acyl substitution of ethyl cyanoacetate with 3-methoxypropylamine.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the primary amine (3-methoxypropylamine) on the electrophilic carbonyl carbon of the ethyl cyanoacetate. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield the desired amide product and ethanol as a byproduct. The reaction is typically driven to completion by the volatility of the ethanol byproduct or by using an excess of the amine.

Caption: Workflow for the direct amidation of ethyl cyanoacetate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted cyanoacetamides.[1]

Materials:

-

Ethyl cyanoacetate

-

3-Methoxypropylamine

-

Toluene (or another suitable high-boiling solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq).

-

Add 3-methoxypropylamine (1.1 eq) to the flask.

-

Add toluene to the flask to create a 1-2 M solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-cyano-N-(3-methoxypropyl)acetamide.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Atom Economy: This method is relatively atom-economical, with ethanol being the only major byproduct. | Reaction Conditions: Requires elevated temperatures and relatively long reaction times. |

| Simplicity: The procedure is straightforward and does not require specialized reagents. | Purification: Purification by vacuum distillation may be necessary to remove unreacted starting materials and byproducts. |

| Cost-Effective: The starting materials, ethyl cyanoacetate and 3-methoxypropylamine, are commercially available and relatively inexpensive. | Equilibrium: The reaction can be reversible, potentially requiring removal of the ethanol byproduct to drive it to completion. |

Method 2: Dicyclohexylcarbodiimide (DCC) Mediated Coupling of Cyanoacetic Acid